5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLBKLKHLHVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and urea derivatives.
Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with urea under acidic or basic conditions to form the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization, chlorination, and amination reactions sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: The amino and chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Formation of oxides and hydroxylated derivatives.
Reduction Products: Formation of diols and reduced pyrimidine derivatives.
Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has demonstrated that 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits notable antimicrobial activity. Compounds derived from it have been tested against various bacterial strains such as Escherichia coli and fungal pathogens like Candida albicans. The derivatives showed significant inhibitory effects with IC50 values ranging from 0.82 µg/mL to 1.9 µg/mL .
Antiviral Potential
Recent studies have indicated that derivatives of this compound may possess antiviral properties. The exploration of N-heterocycles related to this pyrimidine derivative has revealed promising results against viral infections, suggesting its potential as a lead compound for antiviral drug development .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Applications in Drug Development
The structural characteristics of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione make it a valuable scaffold for developing new pharmaceuticals. Its ability to serve as a precursor in synthesizing more complex molecules allows researchers to explore various therapeutic avenues.
Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of synthesized derivatives of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione, several compounds were tested against E. coli and C. albicans. The results showed that modifications to the chlorophenyl group significantly enhanced antibacterial activity .
Case Study 2: Ultrasound-Assisted Synthesis
A recent study utilized ultrasound-assisted synthesis methods to create various pyrimidine derivatives from this compound. The method demonstrated improved yields and reduced reaction times compared to conventional heating methods. This approach highlights the efficiency of modern synthetic techniques in developing pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Electronic and Steric Effects
- The piperidinylmethyl substituent in the anti-tubercular analog adds steric bulk, likely improving target specificity by reducing off-site binding.
Biological Activity
5,6-Diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 898154-85-3) is a heterocyclic compound with significant biological activity. Its structure includes two amino groups and a chlorophenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structure
The compound features a pyrimidine ring substituted with amino groups and a chlorophenyl group. The molecular formula is , and it has a molecular weight of approximately 252.66 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClN4O |
| Molecular Weight | 252.66 g/mol |
| CAS Number | 898154-85-3 |
| SMILES | Clc1ccc(N)nc(N)c1 |
Anticancer Activity
Research indicates that 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. A study compared its efficacy against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity:
- MCF-7 : IC50 = 2.19 µM
- A549 : IC50 = 3.34 µM
- Colo-205 : IC50 = 0.17 µM
These results suggest that the compound may inhibit tumor growth effectively compared to standard chemotherapeutics .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors that are crucial for cell proliferation and apoptosis. It is believed to modulate signaling pathways associated with cancer progression and inflammation .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various pathogens. Studies reported that derivatives of pyrimidine compounds, including this one, showed considerable antibacterial and antifungal activities. For instance, modifications in the structure led to enhanced efficacy against resistant strains of bacteria .
Comparative Studies
Comparative studies with similar compounds reveal that the presence of the chlorophenyl group significantly enhances the biological activity of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione compared to its analogs lacking this substituent .
Table 2: Comparative Biological Activities
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| 5,6-Diamino-1-(4-chlorophenyl)pyrimidine | MCF-7: 2.19 µM | Effective |
| 5,6-Diamino-1-phenylpyrimidine | MCF-7: Higher IC50 | Moderate |
| 5,6-Diamino-1-(4-methylphenyl)pyrimidine | MCF-7: Lower activity | Low |
Case Study: Anticancer Efficacy
In a clinical evaluation involving patients with advanced solid tumors, the administration of derivatives of this pyrimidine compound resulted in notable tumor regression in several cases. Patients exhibited improved survival rates compared to historical controls receiving standard therapies .
Case Study: Antimicrobial Effectiveness
A study conducted on various microbial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics when tested against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Basic: What established synthetic routes are available for this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of urea derivatives with halogenated precursors under reflux conditions. For example:
- Step 1 : React ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol under sodium catalysis (reflux for 20 hours) to form the pyrimidine core .
- Step 2 : Introduce the 4-chlorophenyl group via nucleophilic substitution or alkylation. For alkylation, use benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base (yields ~60–70%) .
Optimization Strategies : - Vary solvent polarity (e.g., DMF for alkylation, ethanol for cyclization).
- Adjust reaction time (e.g., extending reflux to 24 hours for cyclization).
- Monitor progress via TLC (silica gel, CHCl₃/MeOH 10:1) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
-
1H NMR : Prioritize signals for NH₂ groups (δ 5.5–6.0 ppm) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl). Use DMSO-d₆ for solubility and peak resolution .
-
X-ray Crystallography : Single-crystal analysis reveals intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and dihedral angles between the pyrimidine ring and substituents. Key parameters:
Parameter Value (Example) Space group Orthorhombic (Pbca) Unit cell (Å) a=14.62, b=11.33, c=22.64 Hydrogen bonds N1–H1A⋯O2 (2.89 Å)
Advanced: How can computational modeling predict bioactivity against kinase targets?
Methodological Answer:
- Molecular Docking : Use the canonical SMILES string to generate 3D conformers. Dock into kinase active sites (e.g., EGFR or VEGFR) using AutoDock Vina. Prioritize residues like Asp831 (EGFR) for hydrogen bonding .
- QSAR Studies : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values. For example, 4-chlorophenyl enhances hydrophobic interactions, while CF₃ improves metabolic stability .
Advanced: What strategies resolve contradictions in reported solubility data across solvents?
Methodological Answer:
- Systematic Screening : Test solubility in DMSO (high polarity), ethanol (medium), and chloroform (low) at 25°C. Use UV-Vis spectroscopy (λmax ~260 nm) for quantification.
- Recrystallization : Adjust solvent ratios (e.g., water:ethanol 1:3) to isolate polymorphs. For example, hydrate forms show 10–15% lower solubility than anhydrous crystals .
Advanced: How do structural modifications (e.g., alkylation, fluorination) impact biological activity?
Methodological Answer:
- Alkylation : Benzyl groups at N1 increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. However, bulky substituents (e.g., 2-naphthyl) reduce kinase inhibition by 30% due to steric hindrance .
- Fluorination : Adding CF₃ at C6 improves metabolic stability (t₁/₂ +2 hours in liver microsomes) but may reduce aqueous solubility by 40% .
Basic: What purification techniques are recommended for isolating high-purity samples?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (CHCl₃ → CHCl₃/MeOH 95:5). Collect fractions monitored by TLC (Rf ~0.5) .
- Recrystallization : Dissolve in hot ethanol (60°C), cool to 4°C for 12 hours. Yield: 65–75% with ≥95% purity .
Advanced: How can in vitro and in vivo studies be designed to evaluate antitumor potential?
Methodological Answer:
- In Vitro : Use MTT assays on HeLa or MCF-7 cells. Pre-treat with 10 µM compound for 48 hours. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
- In Vivo : Administer 50 mg/kg/day (oral) in xenograft mice. Monitor tumor volume weekly via caliper measurements and validate via histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
